![molecular formula C15H12ClNO4 B2512565 (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate CAS No. 331460-04-9](/img/structure/B2512565.png)
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate
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Overview
Description
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is a versatile chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is used in organic synthesis, medicinal chemistry, and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as hydroxide ions to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas.
Substitution: Aqueous potassium hydroxide (KOH) solution.
Major Products Formed
Reduction: 2-chloro-5-aminophenyl)methyl 2-phenylacetate.
Substitution: 2-hydroxy-5-nitrophenyl)methyl 2-phenylacetate.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Drug Development: As a precursor in the synthesis of pharmacologically active compounds
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)methyl acetate
- (2-Chloro-5-nitrophenyl)methyl benzoate
Uniqueness
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is unique due to its specific structural features, such as the presence of both chloro and nitro groups on the phenyl ring, which confer distinct reactivity and potential biological activity.
Biological Activity
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both chloro and nitro substituents, suggests potential biological activities that merit thorough investigation. This article reviews the compound's biological activity, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C16H14ClN2O4
- CAS Number : 331460-04-9
- Molecular Weight : 334.74 g/mol
The compound is synthesized primarily through the esterification of 2-chloro-5-nitrobenzyl alcohol with phenylacetic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids, potentially leading to various biological effects.
Key Mechanisms:
- Reduction : The nitro group can be reduced to an amine, which may enhance the compound's reactivity towards biological targets.
- Substitution Reactions : The chloro group can be substituted by nucleophiles, altering the compound's biological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the presence of halogen substituents often enhances the antimicrobial efficacy against various pathogens .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways, similar to other nitrophenyl derivatives that have shown inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Case Studies
-
Enzyme Inhibition Study
- A study assessed the inhibition of AChE by various nitrophenyl derivatives, where compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential .
- The mechanism of action involved binding to the active site of AChE, thereby preventing substrate hydrolysis.
- Antimicrobial Efficacy
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
(2-Chloro-5-nitrophenyl)methyl acetate | C15H13ClN2O3 | Moderate AChE inhibition | 10 |
(2-Chloro-5-nitrophenyl)methyl benzoate | C16H14ClN2O3 | High AChE inhibition | 5 |
(4-Nitrophenyl)methyl acetate | C10H11NO4 | Low antibacterial activity | >50 |
The table illustrates that while this compound shows promising activity, its derivatives may exhibit enhanced potency due to structural modifications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-14-7-6-13(17(19)20)9-12(14)10-21-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEURPYXGYUFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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